molecular formula C18H12N2O4S2 B11058183 3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11058183
M. Wt: 384.4 g/mol
InChI Key: DGSQNXCKDUCNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including hydroxyl, thiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring under reflux conditions.

    Coupling with Hydroxyphenyl Group: Using a Suzuki or Heck coupling reaction to attach the hydroxyphenyl group to the thiazole ring.

    Formation of the Pyrrol-2-one Core: Cyclization reactions involving the thiophene and carbonyl groups to form the pyrrol-2-one core, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group in the pyrrol-2-one core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the thiazole and thiophene rings suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of functional groups might confer activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific molecular targets, while the hydroxyl groups might participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a phenyl group instead of a thiophene group.

    3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-4-(furan-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

The uniqueness of 3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of both thiazole and thiophene rings, along with hydroxyl and carbonyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H12N2O4S2

Molecular Weight

384.4 g/mol

IUPAC Name

4-hydroxy-2-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H12N2O4S2/c21-11-5-2-1-4-10(11)14-13(15(22)12-6-3-8-25-12)16(23)17(24)20(14)18-19-7-9-26-18/h1-9,14,21,23H

InChI Key

DGSQNXCKDUCNJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CS4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.